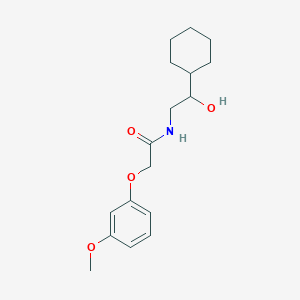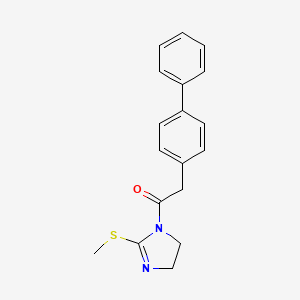
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a hydroxyethyl moiety, and a methoxyphenoxyacetamide group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl and hydroxyethyl components. These components are then reacted under controlled conditions to form the final compound. Common synthetic routes include:
Esterification: Reacting cyclohexanol with ethylene oxide to form 2-cyclohexyl-2-hydroxyethyl ether.
Phenol Derivatization: Reacting 3-methoxyphenol with chloroacetic acid to form 3-methoxyphenoxyacetic acid.
Amide Formation: Coupling the hydroxyethyl ether with the 3-methoxyphenoxyacetic acid using coupling agents like DCC (Dicyclohexylcarbodiimide) to form the final amide product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove oxygen functionalities, resulting in simpler derivatives.
Substitution: The methoxy group can be substituted with other functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Cyclohexanone, cyclohexanoic acid.
Reduction Products: Cyclohexylamine, cyclohexanol.
Substitution Products: Derivatives with different substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide is explored for its potential biological activities. It may serve as a lead compound for developing new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Its structural features suggest it could interact with biological targets involved in pain and inflammation pathways.
Industry: In the industrial sector, this compound can be used in the production of surfactants, polymers, and other materials requiring specific chemical properties.
Mecanismo De Acción
The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
N-Cyclohexyl-N'- (2-hydroxyethyl)urea: Similar structure but lacks the methoxyphenoxy group.
2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide: Similar backbone with variations in functional groups.
Uniqueness: N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide stands out due to its unique combination of cyclohexyl, hydroxyethyl, and methoxyphenoxy groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatile structure and reactivity make it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-21-14-8-5-9-15(10-14)22-12-17(20)18-11-16(19)13-6-3-2-4-7-13/h5,8-10,13,16,19H,2-4,6-7,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGVOSUDLSOGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2823274.png)
![N-[2-(Diethylamino)-4-oxo-1,3-benzothiazin-6-yl]-2-ethylsulfanylacetamide](/img/structure/B2823276.png)
![3,4-Dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2823277.png)
![N-(2-chloro-4-fluorophenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2823279.png)


![2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2823283.png)
![2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2823285.png)


![(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2823290.png)

![4-Chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2823292.png)
